

role of 5-(Bromomethyl)-2-methoxypyridine hydrobromide as a pyridine building block

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Compound of Interest

Compound Name:	5-(Bromomethyl)-2-methoxypyridine hydrobromide
Cat. No.:	B1401583

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An In-Depth Technical Guide to **5-(Bromomethyl)-2-methoxypyridine Hydrobromide**: A Versatile Building Block for Advanced Synthesis

Abstract

5-(Bromomethyl)-2-methoxypyridine hydrobromide is a pivotal reagent in modern organic and medicinal chemistry, serving as a highly efficient building block for the introduction of the 2-methoxy-5-pyridinylmethyl moiety. This structural motif is of significant interest in drug discovery due to the favorable physicochemical and pharmacological properties conferred by the substituted pyridine ring.^{[1][2]} The compound's high reactivity, centered on the electrophilic benzylic-like carbon, allows for a wide range of synthetic transformations, primarily through nucleophilic substitution pathways. This guide provides a comprehensive overview of its synthesis, core reactivity, mechanistic considerations, and key applications in the development of biologically active molecules, offering researchers and drug development professionals a practical resource for its effective utilization.

The Strategic Importance of the 2-Methoxy-5-methylpyridine Scaffold

The pyridine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in pharmaceutical development, appearing in numerous FDA-approved drugs.^[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it

a desirable feature in drug candidates. The strategic functionalization of the pyridine ring is crucial for fine-tuning a molecule's biological activity and pharmacokinetic profile.

The 2-methoxy-5-methylpyridine scaffold, introduced by 5-(bromomethyl)-2-methoxypyridine, offers specific advantages:

- **Modulation of Physicochemical Properties:** The methoxy group is a prevalent substituent in many drugs, where it can enhance ligand-target binding, improve metabolic stability, and favorably modify physicochemical properties like lipophilicity and solubility.[3]
- **Bioisosteric Replacement:** The pyridine nitrogen acts as a bioisostere for a C-H group in a benzene ring, offering a key interaction point for hydrogen bonding with biological targets while altering the molecule's overall polarity and basicity.
- **Synthetic Handle:** The bromomethyl group provides a highly reactive and specific site for chemical modification, enabling the straightforward linkage of the pyridine core to a wide variety of molecular frameworks.[4]

Physicochemical Properties, Safety, and Handling

Accurate characterization and safe handling are paramount for the successful application of any chemical reagent.

Compound Identification and Properties

Property	Value	Source(s)
IUPAC Name	5-(bromomethyl)-2-methoxypyridine;hydrobromide	[5]
CAS Number	1588441-28-4	[6][7]
Molecular Formula	C ₇ H ₉ Br ₂ NO	[5]
Molecular Weight	282.96 g/mol	
Appearance	Yellow to light yellow viscous liquid or solid	[5]
Purity	Typically ≥98.0%	[5]

Safety and Handling

5-(Bromomethyl)-2-methoxypyridine hydrobromide is a reactive and hazardous substance that requires careful handling in a controlled laboratory environment.

- Hazard Statements: The compound is harmful if swallowed (H302). The non-hydrobromide form is noted to be a lachrymator (causes tearing).[5] Related brominated pyridines are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]
- Precautionary Measures:
 - Always handle in a well-ventilated fume hood.[8]
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
 - Avoid breathing dust, fumes, or vapors.[8]
 - Wash hands thoroughly after handling.
 - Store in a tightly closed container in a dry, well-ventilated place.
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[8]

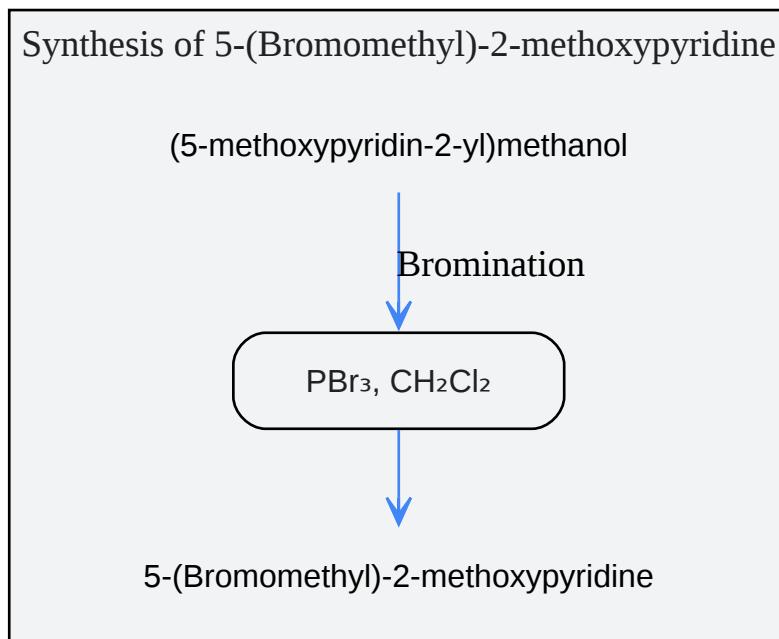
Synthesis and Spectroscopic Characterization

While commercially available, understanding the synthesis of the parent free base, 5-(bromomethyl)-2-methoxypyridine, provides context for its reactivity. A common laboratory-scale synthesis involves the bromination of the corresponding alcohol.

General Synthetic Route

A typical synthesis involves the treatment of (5-methoxypyridin-2-yl)methanol with a brominating agent like phosphorus tribromide (PBr_3) in an anhydrous solvent such as

dichloromethane (CH_2Cl_2).^[10] The reaction proceeds via the conversion of the hydroxyl group into a good leaving group, which is then displaced by a bromide ion.



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Caption: Synthetic route to the free base.

Spectroscopic Data

Characterization of the final product is crucial for confirming its identity and purity. The following table summarizes expected spectroscopic data for the related compound, 5-bromo-2-methoxypyridine, which provides a reference for the core scaffold.

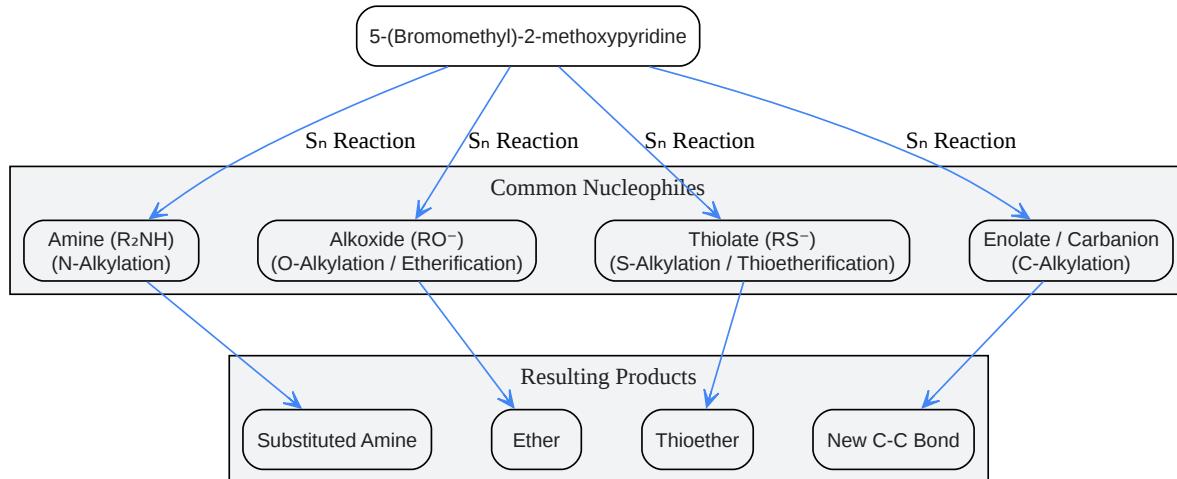
Technique	Expected Data for 5-Bromo-2-methoxypyridine	Source(s)
¹ H NMR	Signals corresponding to aromatic protons and the methoxy group protons.	[11]
¹³ C NMR	Resonances for five aromatic carbons (four C-H, one C-Br, one C-O) and one methoxy carbon.	[11]
FT-IR (cm ⁻¹)	Aromatic C-H stretching (~3050), C=C/C=N stretching (~1570, 1460), C-O-C stretching (~1280, 1030), and C-Br stretching (~780).	[11]
MS (EI)	Molecular ion peak [M] ⁺ at m/z 187/189 (due to bromine isotopes). Key fragments include [M-CO] ⁺ and [M-Br] ⁺ .	[11]

Core Reactivity: The Nucleophilic Substitution Pathway

The primary utility of **5-(bromomethyl)-2-methoxypyridine hydrobromide** stems from its high reactivity as an electrophile in nucleophilic substitution (S_n) reactions. The hydrobromide salt is typically neutralized in situ with a base to generate the more reactive free base for subsequent reactions.

Mechanistic Rationale

The C-Br bond in the bromomethyl group is highly polarized, and the bromide ion is an excellent leaving group. The methylene carbon is analogous to a benzylic carbon, and the adjacent pyridine ring can stabilize the transition state of the substitution reaction. This makes the carbon atom highly susceptible to attack by a wide range of nucleophiles.



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Caption: Key nucleophilic substitution reactions.

Standard Experimental Protocol: N-Alkylation

This protocol provides a generalized, self-validating workflow for the N-alkylation of a secondary amine, a common transformation in drug synthesis.

- Reaction Setup: To a solution of the amine (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equiv.).
- Reagent Addition: Add **5-(bromomethyl)-2-methoxypyridine hydrobromide** (1.1-1.2 equiv.) to the stirred suspension at room temperature.
- Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).

- Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH_2Cl_2).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Applications in Drug Discovery and Development

The 2-methoxy-5-pyridinylmethyl moiety introduced by this building block is found in several clinical candidates and investigational drugs, highlighting its value in medicinal chemistry.^{[4][6]}

Target Molecule Class	Therapeutic Area	Significance of the Moiety	Reference(s)
Nicotinic Acetylcholine Receptor (nAChR) Ligands	Neurological Disorders	The pyridine nitrogen and overall structure contribute to high-affinity binding at nAChRs, which are targets for cognitive disorders.	[12]
Serotonin 6 (5-HT ₆) Receptor Antagonists	Alzheimer's Disease	The methoxypyridine unit is part of a scaffold that demonstrates high affinity and selectivity for the 5-HT ₆ receptor, a key target for improving cognition.	[13]
General Pharmaceutical Intermediates	Various	Serves as a versatile intermediate for creating new chemical entities with potential therapeutic benefits across different disease areas.	[6]
Agrochemical Synthesis	Crop Protection	The substituted pyridine core is also a common feature in modern pesticides and herbicides.	[4]

Case Study: Synthesis of a 5-HT₆ Receptor Antagonist Precursor

In the development of SUVN-502, a potent and selective 5-HT₆ receptor antagonist for Alzheimer's disease, a key synthetic step involves the alkylation of a piperazine nitrogen with an electrophile.^[13] **5-(Bromomethyl)-2-methoxypyridine hydrobromide** is an ideal reagent for installing the required (2-methoxy-5-pyridinyl)methyl group onto a similar piperazine core, demonstrating its direct applicability in constructing complex drug candidates.

Conclusion and Future Outlook

5-(Bromomethyl)-2-methoxypyridine hydrobromide is a high-value building block that provides a reliable and efficient route to the 2-methoxy-5-pyridinylmethyl scaffold. Its predictable reactivity via nucleophilic substitution allows for broad application in synthesizing diverse molecular architectures. For researchers in medicinal chemistry and drug development, this reagent is an essential tool for accessing novel chemical space and optimizing lead compounds. As the demand for highly specific and potent therapeutics continues to grow, the strategic use of well-designed building blocks like **5-(bromomethyl)-2-methoxypyridine hydrobromide** will remain critical to the advancement of pharmaceutical and agrochemical research.

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